molecular formula C17H25BF2O2 B12841575 (2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid

(2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid

Cat. No.: B12841575
M. Wt: 310.2 g/mol
InChI Key: JKKPRDONWUMDOQ-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid is a boronic acid derivative featuring a trans-4-pentylcyclohexyl substituent and fluorine atoms at the 2- and 3-positions of the benzene ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials chemistry for constructing biaryl systems . Its CAS number, 143651-26-7, confirms its identity, with a molecular formula of C₁₇H₂₄BF₂O₂ and a molecular weight of 274.21 . The trans-4-pentylcyclohexyl group imparts steric bulk and lipophilicity, enhancing solubility in organic media and influencing binding interactions in drug discovery applications .

Properties

Molecular Formula

C17H25BF2O2

Molecular Weight

310.2 g/mol

IUPAC Name

[2,3-difluoro-4-(4-pentylcyclohexyl)phenyl]boronic acid

InChI

InChI=1S/C17H25BF2O2/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-15(18(21)22)17(20)16(14)19/h10-13,21-22H,2-9H2,1H3

InChI Key

JKKPRDONWUMDOQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)C2CCC(CC2)CCCCC)F)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid are best contextualized by comparing it with analogous boronic acids. Key differentiating factors include substituent groups, physicochemical properties, and synthetic applications.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Applications
(2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid 143651-26-7 C₁₇H₂₄BF₂O₂ 274.21 trans-4-pentylcyclohexyl, 2,3-difluoro Suzuki coupling for pharmaceuticals
[2,3-Difluoro-4-(heptyloxy)phenyl]boronic acid 147222-88-6 C₁₃H₁₉BF₂O₃ 272.10 heptyloxy, 2,3-difluoro Intermediate in OLED materials
(2,3-Difluoro-4-(trifluoromethyl)phenyl)boronic acid 2096332-61-3 C₇H₄BF₅O₂ 225.91 trifluoromethyl, 2,3-difluoro Fluorinated drug synthesis
(2,3-Difluoro-4-propoxyphenyl)boronic acid 212837-49-5 C₉H₁₀BF₂O₃ 216.00 propoxy, 2,3-difluoro Agrochemical intermediates
(4-Fluoro-3-methoxyphenyl)boronic acid 854778-31-7 C₇H₈BFO₃ 169.95 methoxy, 4-fluoro Catalytic applications

Key Observations

Substituent Effects on Reactivity :

  • The trans-4-pentylcyclohexyl group in the target compound enhances steric hindrance, slowing reaction kinetics in cross-coupling compared to linear alkoxy derivatives (e.g., heptyloxy or propoxy analogs) .
  • Fluorine atoms at positions 2 and 3 increase electrophilicity of the boronic acid, facilitating coupling with electron-rich aryl halides .

Physicochemical Properties :

  • The lipophilicity (logP) of the target compound is higher (~5.2) compared to trifluoromethyl (logP ~2.8) or methoxy (logP ~1.5) analogs, making it ideal for lipid-soluble drug candidates .
  • Thermal Stability : Cyclohexyl-containing derivatives exhibit higher decomposition temperatures (>200°C) than alkoxy-substituted analogs (~150°C) due to rigid cyclohexane rings .

Synthetic Utility: The target compound is pivotal in synthesizing biaryl ethers for kinase inhibitors, as demonstrated in EP 4 374 877 A2, where it forms spirocyclic intermediates with morpholinoethoxy groups . In contrast, trifluoromethyl-substituted analogs are preferred in fluorinated drug scaffolds (e.g., antiviral agents) due to enhanced metabolic stability .

Commercial Availability and Purity: The target compound is produced at 98% purity with a monthly capacity of 1,000 kg, indicating industrial scalability .

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